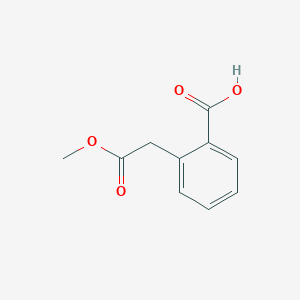

2-(2-Methoxy-2-oxoethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-2-oxoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPMFGARCZOXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163688 | |

| Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14736-50-6 | |

| Record name | 1-Methyl 2-carboxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14736-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxy-2-oxoethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-methoxy-2-oxoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-methoxy-2-oxoethyl)benzoic acid, a valuable intermediate in organic synthesis. This document details the most common synthetic route, including a thorough experimental protocol and relevant quantitative data. Furthermore, it presents key analytical data for the characterization of the final product and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound, also known as methyl 2-carboxyphenylacetate, is a dicarboxylic acid monoester. Its structure incorporates both a carboxylic acid and a methyl ester functional group, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The selective formation of the monoester from the corresponding dicarboxylic acid or its anhydride is a key challenge in its synthesis. This guide focuses on a practical and efficient method for its preparation.

Synthetic Pathway

The most direct and widely utilized method for the synthesis of this compound is the selective methanolysis of homophthalic anhydride. This reaction proceeds via the nucleophilic attack of methanol on one of the carbonyl groups of the anhydride ring, leading to the formation of the desired monoester.

Caption: Synthesis of the target molecule from homophthalic anhydride.

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the methanolysis of phthalic anhydride and is expected to provide good to excellent yields of the desired product.[1]

3.1. Materials and Equipment

-

Homophthalic anhydride

-

Anhydrous methanol

-

Toluene (optional, for azeotropic removal of water if starting material is not perfectly dry)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Crystallization dish

3.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homophthalic anhydride.

-

Addition of Methanol: Add an excess of anhydrous methanol to the flask. A common molar ratio is 1:10 to 1:20 of anhydride to methanol.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride. A typical reaction time is 30 minutes to 2 hours.[1]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator. This will likely result in a residual oil or solid.

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system is a mixture of diethyl ether and petroleum ether or toluene-petroleum ether.

-

Dissolve the crude product in a minimal amount of the hot solvent (e.g., diethyl ether or toluene).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

-

Caption: A streamlined workflow for the synthesis and analysis.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is based on analogous reactions with phthalic anhydride.[1]

| Parameter | Value | Notes |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.19 g/mol | |

| Theoretical Yield | Varies based on starting material amount | Calculate based on the limiting reagent (homophthalic anhydride). |

| Expected Experimental Yield | 49% - Quantitative[1] | The simpler, shorter reflux time method is reported to be quantitative. |

| Melting Point | Not available in searched literature | To be determined experimentally. |

| Purity (by NMR/GC) | >95% | Expected after recrystallization. |

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the ester and the aromatic ring, and the methyl protons of the ester group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (acid and ester), the aromatic carbons, the methylene carbon, and the methoxy carbon.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A sharp C=O stretch from the ester carbonyl group (around 1730-1750 cm⁻¹).

-

A C=O stretch from the carboxylic acid carbonyl group (around 1700-1725 cm⁻¹).

-

C-O stretching vibrations for the ester and carboxylic acid.

-

Aromatic C-H and C=C stretching vibrations.

5.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 194. The fragmentation pattern can provide further structural information. GC-MS analysis of a similar compound, benzoic acid, 2-(2-methoxy-2-oxoethyl)-, shows major fragments at m/z 162, 134, and 118.[2]

Table of Spectroscopic Data:

| Technique | Expected Key Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-8.1 ppm), Methylene protons (-CH₂-, singlet, ~4.0 ppm), Methyl protons (-OCH₃, singlet, ~3.7 ppm), Carboxylic acid proton (-COOH, broad singlet, >10 ppm). |

| ¹³C NMR | Carbonyl carbons (~168-175 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~40 ppm), Methoxy carbon (~52 ppm). |

| IR (cm⁻¹) | O-H (broad, 2500-3300), C=O (ester, ~1735), C=O (acid, ~1710), C-O (~1100-1300), Aromatic C=C (~1600, 1450). |

| MS (m/z) | Molecular ion [M]⁺ at 194. Key fragments may include [M-OCH₃]⁺ (163), [M-COOCH₃]⁺ (135), and fragments corresponding to the carboxyphenylmethyl cation. GC-MS data for a related isomer shows peaks at 162, 134, 118.[2] |

Conclusion

The synthesis of this compound via the methanolysis of homophthalic anhydride is a straightforward and efficient method suitable for laboratory-scale preparation. The procedure involves a simple reflux followed by standard work-up and purification techniques. The final product can be readily characterized using standard spectroscopic methods to confirm its identity and purity. This technical guide provides researchers and scientists with the necessary information to successfully synthesize and characterize this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 2-(2-methoxy-2-oxoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 2-(2-methoxy-2-oxoethyl)benzoic acid, also known as homophthalic acid monomethyl ester. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] It is an organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 14736-50-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Homophthalic acid monomethyl ester, 2-(methoxycarbonylmethyl)benzoic acid, Methyl o-carboxyphenylacetate | [2] |

| Physical State | Solid | [1] |

| Predicted pKa | 3.69 ± 0.36 | [3] |

| Melting Point | Not experimentally determined in the searched literature. | |

| Boiling Point | Not experimentally determined in the searched literature. | |

| Solubility | No specific experimental data found in the searched literature. General solubility in organic solvents is expected for similar structures. |

Synthesis and Reactivity

A primary method for the synthesis of this compound is the selective mono-esterification of homophthalic acid.[4]

Experimental Protocol: Selective Monomethyl Esterification of Homophthalic Acid

This protocol is based on a general method for the selective esterification of dicarboxylic acids.[4]

Materials:

-

Homophthalic acid

-

Methanol (reagent grade)

-

Thionyl chloride (SOCl₂)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of homophthalic acid (1 equivalent) in methanol, a catalytic amount of thionyl chloride (e.g., 0.1 equivalents) is added dropwise at room temperature (25-27°C).[4]

-

The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

dot

References

In-Depth Technical Guide to the Physical Properties of 2-(2-Methoxy-2-oxoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-methoxy-2-oxoethyl)benzoic acid, a derivative of benzoic acid, holds potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical properties is fundamental for its effective use in research and development, influencing aspects from reaction kinetics and solvent selection to formulation and storage. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, detailed experimental protocols for their determination, and a visual workflow for the characterization of novel chemical entities.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] Its molecular structure, featuring both a carboxylic acid and a methyl ester functional group, dictates its chemical reactivity and physical behavior.

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 14736-50-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| Canonical SMILES | COC(=O)CC1=CC=CC=C1C(=O)O | [1] |

| InChI Key | UKPMFGARCZOXDI-UHFFFAOYSA-N | [1] |

Quantitative Physical Data

Table 2: Quantitative Physical Properties

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | |

| Boiling Point | Not available | Experimental | |

| pKa | 3.69 ± 0.36 | Predicted | [2] |

| Solubility (Water) | Not available | Experimental |

Experimental Protocols

The following section details standardized experimental methodologies for the determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Objective: To determine the melting range of a solid sample.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Solid sample of this compound

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For an unknown substance, a preliminary rapid heating can be performed to approximate the melting point, followed by a slower, more precise measurement.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks

-

Solvent of interest (e.g., water, ethanol)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a shaker or incubator set to a constant temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any suspended particles.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable and validated analytical method. This often involves creating a calibration curve with standard solutions of known concentrations.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Objective: To determine the pKa of this compound.

Materials:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of the acid of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture)

Procedure:

-

Apparatus Setup: The pH electrode is calibrated using standard buffer solutions. A known volume of the acidic solution is placed in a beaker with a magnetic stir bar.

-

Titration: The standardized basic solution is added incrementally from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Spectral Data Analysis Protocols

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing and Interpretation: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The chemical shifts, integration of peaks, and coupling patterns are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.

-

Data Interpretation: The positions and intensities of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the functional groups (e.g., O-H of the carboxylic acid, C=O of the ester and carboxylic acid, C-O bonds).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (which corresponds to the molecular weight of the compound) and the fragmentation pattern, which can provide further structural information.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel chemical compound.

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound, intended to support its use in research and development. While some experimental data remains to be reported in the literature, the provided protocols offer a robust framework for its comprehensive characterization. The systematic determination of these properties is crucial for advancing the potential applications of this and other novel chemical entities in the fields of chemistry and drug discovery.

References

In-Depth Technical Guide: 2-(2-methoxy-2-oxoethyl)benzoic Acid

CAS Number: 14736-50-6 Synonyms: Homophthalic acid monomethyl ester, Methyl 2-(carboxymethyl)benzoate, 2-(Methoxycarbonylmethyl)benzoic acid

This technical guide provides a comprehensive overview of 2-(2-methoxy-2-oxoethyl)benzoic acid, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the presence of both a carboxylic acid and a methyl ester functional group.[1] These groups confer a specific reactivity, making it a valuable precursor for the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14736-50-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 194.19 g/mol | --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | 116.0 - 120.0 °C | --INVALID-LINK-- |

| pKa (Predicted) | 3.69 ± 0.36 | --INVALID-LINK-- |

Spectral Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Spectrum | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, a methylene group, and a methyl ester group. |

| ¹³C NMR | Resonances for carbonyl carbons (acid and ester), aromatic carbons, a methylene carbon, and a methoxy carbon. |

| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of both the acid and ester, and C-O stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis

A common and efficient method for the preparation of this compound is the methanolysis of homophthalic anhydride.

Experimental Protocol: Synthesis from Homophthalic Anhydride

This protocol describes the ring-opening of homophthalic anhydride with methanol to yield this compound.

Materials:

-

Homophthalic anhydride

-

Methanol (anhydrous)

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

A solution of homophthalic anhydride in an excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours, with continuous stirring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile building block in the synthesis of a variety of more complex molecules. Its utility is particularly notable in the preparation of bioactive heterocyclic compounds. While direct biological activity of the title compound is not extensively documented, its derivatives have shown promise in several therapeutic areas.

The compound is a known precursor for the synthesis of isocoumarin derivatives. Isocoumarins are a class of compounds that have been investigated for a range of biological activities, including angiogenesis inhibition and potential applications in cancer therapy.

Furthermore, derivatives of benzoic acid have been explored for their potential as anti-inflammatory agents. For instance, certain 2-acetylbenzoic acid derivatives are being investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.

While direct evidence for the biological mechanism of this compound is limited, preliminary studies on similar compounds suggest potential interactions with enzymes such as cytochrome P450.[1] However, more detailed investigations are required to fully elucidate these interactions.

Signaling Pathway of a Related Derivative

Although the core compound's direct interaction with signaling pathways is not well-established, derivatives of benzoic acid have been shown to modulate key inflammatory pathways. For example, some benzoic acid derivatives are hypothesized to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Caption: Potential NF-κB inhibition by a benzoic acid derivative.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential for applications in drug discovery and development. Its utility as a precursor to bioactive molecules, including isocoumarins, underscores its importance for medicinal chemists. While further research is needed to fully characterize its own biological activity and potential mechanisms of action, its role as a key building block is well-established. This guide provides essential technical information to support its use in a research and development setting.

References

An In-depth Technical Guide to 2-(2-methoxy-2-oxoethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activity of 2-(2-methoxy-2-oxoethyl)benzoic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Information

Structure and Properties

This compound, also known as methyl 2-(carboxymethyl)benzoate, is an organic compound with the chemical formula C₁₀H₁₀O₄.[1] It possesses a benzoic acid backbone substituted at the ortho position with a methoxycarbonylmethyl group. This bifunctional molecule contains both a carboxylic acid and a methyl ester group, influencing its chemical reactivity and physical properties.

The structure of this compound is presented below:

References

An In-depth Technical Guide to 2-(2-methoxy-2-oxoethyl)benzoic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(2-methoxy-2-oxoethyl)benzoic acid, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Data

This compound is a derivative of benzoic acid with a methoxy-oxoethyl group attached at the ortho position. Its chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3][4][5] |

| Molecular Weight | 194.18 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [1][3][5] |

| CAS Number | 14736-50-6 | [1][3][4][5][6] |

| Canonical SMILES | COC(=O)CC1=CC=CC=C1C(=O)O | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide representative experimental protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a ketone precursor.[1][6] The following is a representative protocol based on the reduction of an aromatic ketone using a borohydride reagent.

Materials:

-

2-methoxyacetophenone

-

Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methoxyacetophenone in an appropriate anhydrous solvent such as THF (for LiBH₄) or ethanol (for NaBH₄) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath. Slowly add the borohydride reducing agent (e.g., lithium borohydride) in portions to the stirred solution. The molar ratio of the reducing agent to the ketone should be optimized, but a slight excess of the hydride is typically used.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of 1M HCl solution while keeping the flask in the ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by techniques such as column chromatography or recrystallization.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the concentration of aromatic carboxylic acids like this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is typically adjusted to suppress the ionization of the carboxylic acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection is usually performed at a wavelength where the aromatic ring shows strong absorbance, for instance, around 254 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of high-purity this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and subsequent analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. PlumX [plu.mx]

A Technical Guide to 2-(2-Methoxy-2-oxoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(2-methoxy-2-oxoethyl)benzoic acid, a versatile chemical intermediate. It covers nomenclature, physicochemical properties, synthesis protocols, and known biological relevance, structured to support advanced research and development activities.

Chemical Identity and Nomenclature

The compound specified by the structure this compound is a disubstituted benzene derivative, featuring both a carboxylic acid and a methyl ester functional group.

-

Alternative IUPAC Names : 2-(Methoxycarbonylmethyl)benzoic acid[1], 2-[(Methoxycarbonyl)methyl]benzoic acid[1]

-

Common Synonyms : Methyl o-carboxyphenylacetate[1], Homophthalic acid monomethyl ester

-

Molecular Weight : 194.18 g/mol [2]

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including solubility tests, reaction setup, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 194.18 g/mol | PubChem[2] |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1][2][3] |

| Physical State | Solid at room temperature | Smolecule[2] |

| Canonical SMILES | COC(=O)CC1=CC=CC=C1C(=O)O | PubChem[1][2] |

| InChI Key | UKPMFGARCZOXDI-UHFFFAOYSA-N | PubChem[1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective hydrolysis of a diester precursor or the esterification of a diacid. A representative laboratory-scale synthesis protocol is detailed below.

Protocol: Synthesis via Selective Hydrolysis of Dimethyl Homophthalate

This procedure outlines the preparation of the title compound from its corresponding dimethyl ester.

Materials:

-

Dimethyl 2-(methoxycarbonylmethyl)benzoate (Dimethyl homophthalate)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) (e.g., 1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 2-(methoxycarbonylmethyl)benzoate in methanol.

-

Saponification : Cool the solution in an ice bath. Slowly add one molar equivalent of aqueous sodium hydroxide solution dropwise while stirring. The temperature should be maintained at 0-5 °C to favor the hydrolysis of the less sterically hindered ester.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting material.

-

Workup :

-

Once the reaction is complete, reduce the volume of methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 1 M HCl. A white precipitate should form.

-

-

Isolation and Purification :

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the solid product under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

-

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of the title compound via selective hydrolysis.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications.

-

Heterocycle Synthesis : It is a key precursor for synthesizing various bioactive heterocycles. The presence of two distinct carboxylic acid derivatives allows for sequential and site-selective reactions.

-

Pharmaceutical Intermediates : The structural motif is found in various pharmacologically active compounds. Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties[4][5].

-

Material Science : This compound can be explored as a monomer or building block for the development of novel polymers with specific properties[2].

Potential Biological Activity Pathway

While specific signaling pathways for this exact molecule are not extensively documented, its nature as a benzoic acid derivative suggests potential interactions with enzymatic pathways where similar structures are active. For instance, many phenolic and benzoic acids act as enzyme inhibitors.

Caption: Hypothetical inhibition of an enzymatic pathway by the title compound.

This guide provides foundational information for professionals working with this compound. Further investigation into its specific biological activities and applications is an active area of research.

References

- 1. Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | C10H10O4 | CID 177459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 14736-50-6 [smolecule.com]

- 3. 2-(2-methoxy-2-oxo-ethyl)benzoic acid 97% | CAS: 14736-50-6 | AChemBlock [achemblock.com]

- 4. Phenolic Acids - Versatile Natural Moiety with Numerous Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]

A Comprehensive Technical Guide to the Reactivity of 2-(2-methoxy-2-oxoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of 2-(2-methoxy-2-oxoethyl)benzoic acid, also known as monomethyl homophthalate or 2-(carbomethoxymethyl)benzoic acid. This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems.

Chemical and Physical Properties

This compound is a white to off-white solid. Its structure, featuring a carboxylic acid, a methyl ester, and an active methylene group on a benzene ring, dictates its chemical behavior. Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 71196-85-3 | N/A |

| Molecular Formula | C10H10O4 | N/A |

| Molecular Weight | 194.18 g/mol | N/A |

| Melting Point | 108-111 °C | |

| pKa | The carboxylic acid proton is the most acidic. The pKa of the related homophthalic acid is approximately 3.3 for the first deprotonation and 5.5 for the second. The pKa of the methylene protons is significantly higher but is activated by the adjacent carbonyl groups. | N/A |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and acetone. | N/A |

Core Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the methyl ester, and the active methylene group. The spatial proximity of these groups allows for unique intramolecular reactions.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for transformations such as esterification, amide bond formation, and conversion to an acyl chloride.

-

Amide Formation: The carboxylic acid can be coupled with various amines to form amides. This is a cornerstone reaction for building more complex molecular scaffolds. For instance, condensation with phenethylamines is a key step in the synthesis of isoquinoline alkaloids.

-

Esterification: While already containing an ester, the carboxylic acid can be further esterified under standard conditions (e.g., Fischer esterification) if required, though this is less common than reactions at the other sites.

-

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating subsequent nucleophilic acyl substitution reactions.

Reactions at the Ester Group

The methyl ester can undergo hydrolysis or transesterification.

-

Hydrolysis: Base-catalyzed hydrolysis (e.g., using NaOH or KOH) will saponify the methyl ester to the corresponding carboxylate, yielding homophthalic acid.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

Reactions at the Active Methylene Group

The protons on the methylene carbon are acidic due to the electron-withdrawing effects of the adjacent ester and benzene ring. This "active methylene" character is central to its utility in synthesis.

-

Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes and ketones. A prominent example is the Perkin-type condensation.

-

Synthesis of Isoquinolones: A key application involves the condensation of this compound with imines, which proceeds via the active methylene group, to form isoquinolone derivatives. This reaction is particularly valuable in medicinal chemistry for creating scaffolds present in many biologically active compounds.

Intramolecular Cyclization

The ortho positioning of the carboxyphenyl and methoxycarbonylmethyl groups enables intramolecular cyclization reactions.

-

Formation of Isochroman-1,3-dione: Upon treatment with a dehydrating agent such as acetic anhydride, this compound can undergo intramolecular cyclization to form an anhydride derivative, though the formation of homophthalic anhydride from the diacid is more direct.

-

Bischler-Napieralski and Pictet-Spengler Type Reactions: The derivatives of this compound, particularly the amides formed from its carboxylic acid group, are important precursors for intramolecular cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions, which are fundamental in the synthesis of isoquinolines and related heterocycles.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a typical procedure for the formation of an amide bond, a precursor for many heterocyclic syntheses.

-

Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and an amine base like triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Isoquinolone Synthesis via Condensation

This protocol outlines the synthesis of an isoquinolone derivative through the condensation of this compound with an imine.

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the pre-formed imine (1.0 eq), and a suitable solvent such as toluene or xylene.

-

Catalyst (Optional): An acid catalyst like p-toluenesulfonic acid (p-TsOH) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water formed during the condensation. The reaction time can range from 4 to 24 hours.

-

Monitoring: Track the reaction's progress using TLC or LC-MS.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualization of Key Synthetic Pathways

The following diagrams illustrate the central role of this compound as a synthetic intermediate.

Caption: Key reaction pathways of this compound.

Caption: Workflow for amide synthesis from this compound.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its distinct functional groups—carboxylic acid, ester, and active methylene—provide multiple handles for chemical modification. The strategic positioning of these groups facilitates the construction of complex molecular architectures, most notably isoquinoline and isoquinolone scaffolds, which are of significant interest in drug discovery and development. A thorough understanding of its reactivity is essential for leveraging its full potential in designing novel synthetic routes to biologically active molecules.

An In-depth Technical Guide to the Potential Uses of 2-(2-methoxy-2-oxoethyl)benzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-methoxy-2-oxoethyl)benzoic acid, also known by synonyms such as homophthalic acid monomethyl ester and 2-methoxycarbonylmethylbenzoic acid, is a versatile bifunctional organic compound. Its structure, featuring both a carboxylic acid and a methyl ester moiety ortho to each other on a benzene ring, makes it a valuable intermediate in the synthesis of a variety of complex molecules and heterocyclic systems. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications in organic synthesis, with a focus on its utility for researchers in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 14736-50-6 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Appearance | Solid | [2] |

| pKa (Predicted) | 3.69 ± 0.36 | [3] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet for the methylene (-CH₂-) protons.

-

Multiplets in the aromatic region for the four protons on the benzene ring.

-

A broad singlet for the carboxylic acid (-COOH) proton, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A peak for the methoxy carbon.

-

A peak for the methylene carbon.

-

Multiple peaks in the aromatic region for the benzene ring carbons.

-

Two distinct peaks for the ester and carboxylic acid carbonyl carbons.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band for the O-H stretch of the carboxylic acid.

-

A sharp, strong absorption band for the C=O stretch of the ester.

-

Another strong absorption band for the C=O stretch of the carboxylic acid.

-

C-H stretching and bending vibrations for the aromatic and aliphatic protons.

-

-

MS (Mass Spectrometry):

-

A molecular ion peak (M⁺) corresponding to its molecular weight.

-

Characteristic fragmentation patterns, including the loss of the methoxy group and the carboxylic acid group.

-

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the selective mono-esterification of its precursor, homophthalic anhydride.

Synthesis of Homophthalic Anhydride (Precursor)

A reliable method for the preparation of homophthalic anhydride is the oxidation of indene.

Experimental Protocol: Synthesis of Homophthalic Anhydride from Indene [4]

-

Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of potassium dichromate (243 g, 0.83 mole) in water (3.6 L) and concentrated sulfuric acid (1330 g, 13 moles).

-

Reaction Execution: Warm the mixture to 65°C. Add technical grade indene (72 g, 0.56 mole) dropwise, maintaining the temperature at 65 ± 2°C with external cooling. After the addition is complete, stir the mixture at this temperature for an additional 2 hours.

-

Work-up and Isolation: Cool the reaction mixture to 20-25°C and then to 0°C in an ice-salt bath for 5 hours. Collect the precipitated homophthalic acid by suction filtration and wash with ice-cold 1% sulfuric acid and then with ice water.

-

Purification of Homophthalic Acid: Dissolve the crude acid in 10% sodium hydroxide solution and extract with benzene to remove impurities. Acidify the aqueous layer with 33% sulfuric acid to re-precipitate the homophthalic acid. Collect the purified acid by filtration, wash with ice water, and dry.

-

Anhydride Formation: Reflux a mixture of dry homophthalic acid (60 g, 0.33 mole) and acetic anhydride (33.7 g, 0.33 mole) for 2 hours. Cool the mixture to 10°C to crystallize the homophthalic anhydride. Collect the product by suction filtration and wash with glacial acetic acid.

Synthesis of this compound

Experimental Protocol: Methanolysis of Homophthalic Anhydride [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve homophthalic anhydride in an excess of anhydrous methanol.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Potential Applications in Organic Synthesis

The presence of two distinct and reactive functional groups allows this compound to be a precursor for a range of valuable chemical entities.

Synthesis of 3-Substituted Isocoumarins

Isocoumarins are a class of lactones that exhibit a wide range of biological activities. This compound can serve as a key starting material for the synthesis of 3-substituted isocoumarins. The general strategy involves the conversion of the carboxylic acid to a more reactive species, followed by intramolecular cyclization.

Amide Bond Formation

The carboxylic acid functionality can be readily converted to an amide, which is a common structural motif in pharmaceuticals. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Procedure for Amide Coupling [3][6][7][8]

-

Activation of Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF), add a coupling agent such as HATU (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for a short period to allow for the formation of the activated ester.

-

Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours to overnight at room temperature.

-

Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.

| Reactants | Coupling Agent | Base | Solvent | Product | Yield |

| Carboxylic Acid, Amine | HATU | DIPEA | THF/DMF | Amide | Good to Excellent |

| Carboxylic Acid, Amine | Thionyl Chloride | Pyridine | DCM | Amide | Variable |

Intramolecular Cyclization Reactions

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions to form various heterocyclic systems. For example, under appropriate conditions, it can undergo cyclization to form derivatives of isochroman-1,4-dione.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation from readily available starting materials and the presence of two orthogonally reactive functional groups provide access to a diverse range of complex molecules, including biologically active isocoumarins and amides. The experimental protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the field of medicinal chemistry, where the rapid and efficient synthesis of novel molecular scaffolds is of paramount importance.

References

- 1. This compound(14736-50-6) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. growingscience.com [growingscience.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 2-(2-methoxy-2-oxoethyl)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 2-(2-methoxy-2-oxoethyl)benzoic acid (CAS No. 14736-50-6). The information presented herein is crucial for ensuring safe handling, storage, and use of this compound in research and development settings. All data is compiled from publicly available safety data sheets and chemical databases.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is the first step in a robust safety assessment. These properties can influence its reactivity, absorption, and overall hazard potential.

| Property | Value |

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol [1] |

| Appearance | Solid (at room temperature)[2] |

| pKa (Predicted) | 3.69 ± 0.36 |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound has been classified by multiple sources, with a consistent profile as an irritant.

| GHS Classification | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4][5] |

GHS Pictogram:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent, respond to, store, and dispose of the chemical safely.

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |

| P264 | Wash skin thoroughly after handling.[1][3][4] |

| P271 | Use only outdoors or in a well-ventilated area.[1][4] |

| P280 | Wear protective gloves/ eye protection/ face protection.[1][3][4] |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][3][4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4][5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4][5] |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[1][3][4] |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[1][3][4] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][3][4] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][4][5] |

| P405 | Store locked up.[1][4][5] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][4][5] |

Toxicological Information

Experimental Protocols and Methodologies

Detailed experimental protocols for the specific toxicological studies that led to the GHS classification of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. These include:

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 403: Acute Inhalation Toxicity

These protocols involve the application of the substance to the skin or eyes of laboratory animals, or their exposure to an aerosolized form of the chemical, followed by a period of observation for signs of irritation or toxicity.

Safe Handling and Emergency Procedures

A systematic approach to handling and responding to incidents is critical for mitigating risks. The following workflows and procedures should be implemented.

Chemical Safety and Handling Workflow

Caption: A generalized workflow for the safe handling of chemicals.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended procedures.[3][4][5]

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory irritation persists or if you feel unwell, get medical advice/attention.[3][4][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[3][4] |

Spill and Fire Response Signaling Pathway

Caption: A decision pathway for responding to spills or fires.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. This may involve sending the material to an approved waste disposal plant.[4][5]

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While detailed toxicological data is limited, the available information is sufficient to establish safe handling procedures. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize the risks associated with the use of this compound. A thorough understanding and implementation of these safety measures are paramount for protecting personnel and the environment.

References

An In-depth Technical Guide to the Solubility of 2-(2-methoxy-2-oxoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the solubility of 2-(2-methoxy-2-oxoethyl)benzoic acid (CAS Number: 14736-50-6). Extensive searches for specific quantitative solubility data for this compound yielded limited results. Therefore, this guide provides available qualitative information, supplemented with quantitative data for the parent compound, benzoic acid, to offer valuable context and predictive insights. Furthermore, detailed experimental protocols are presented to enable researchers to determine the precise solubility parameters of this compound.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.19 g/mol .[1][2] It is a solid at room temperature and possesses a chemical structure that includes both a carboxylic acid and a methyl ester functional group.[1] As a derivative of benzoic acid, its chemical behavior and physical properties, including solubility, are influenced by these functionalities. The presence of both a polar carboxylic acid group and a less polar ester and benzene ring suggests a nuanced solubility profile across various solvents.

Solubility Profile

Qualitative Solubility of this compound

Given its structure as a benzoic acid derivative, it is anticipated to be more soluble in organic solvents than in water. The carboxylic acid group can engage in hydrogen bonding, which may afford some solubility in polar protic solvents. The presence of the methyl ester and the benzene ring contributes to its lipophilicity, favoring solubility in less polar organic solvents.

Quantitative Solubility of Benzoic Acid (Reference Compound)

To provide a quantitative framework for understanding the potential solubility of this compound, the following table summarizes the solubility of its parent compound, benzoic acid, in a range of common solvents at various temperatures. This data can serve as a useful baseline for selecting appropriate solvent systems for experimental work. The solubility of benzoic acid generally increases with temperature.[3][4]

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molar Solubility (mol/L) |

| Water | 25 | 0.34 | 0.027 |

| Ethanol | 25 | 58.4 | 2.329 (in 80:20 ethanol/water) |

| Methanol | 25 | - | 2.867 |

| Acetonitrile | 25 | - | - |

| Dichloromethane | 25 | - | - |

| Toluene | 25 | 10.7 | 0.664 |

| Ethyl Acetate | 25 | - | 1.990 |

| Heptane | 25 | - | 0.081 |

| Hexane | 25 | - | 0.075 |

| Dimethylformamide (DMF) | - | - | > 5 |

| Dimethyl sulfoxide (DMSO) | - | - | > 5 |

Note: The data for molar solubility in some cases may be for room temperature and not specifically 25°C. Data is compiled from multiple sources and should be used as a reference.[3][5][6]

The solubility of benzoic acid is lowest in non-polar solvents like hexane and heptane, and in water. It is significantly more soluble in polar organic solvents, particularly those capable of hydrogen bonding like alcohols, and highly soluble in polar aprotic solvents like DMF and DMSO.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols can be employed.

Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known mass or volume of the chosen solvent in a sealed, thermostatted vessel.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation.

-

-

Solvent Evaporation:

-

Transfer the aliquot of the saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

-

Calculate the solubility in terms of g/100 mL, g/100 g of solvent, or mol/L.

-

Titrimetric Method

This method is suitable for acidic or basic compounds and can be highly accurate.

Protocol:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

-

Sampling and Dilution:

-

After phase separation (step 3 of the gravimetric method), withdraw a precise volume of the clear, saturated solution.

-

If necessary, dilute the sample with a suitable solvent to a concentration appropriate for titration.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein).

-

-

Endpoint Determination:

-

Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator.

-

-

Calculation:

-

Use the volume and concentration of the titrant to calculate the moles of this compound in the aliquot of the saturated solution.

-

From this, determine the solubility in mol/L or other desired units.

-

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for determining and classifying the solubility of an organic acid like this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a comprehensive overview for researchers. By understanding its chemical structure and leveraging the solubility data of its parent compound, benzoic acid, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocols provided herein offer a clear path for the precise determination of its solubility, which is a critical parameter in drug development and chemical research.

References

Methodological & Application

Application Notes and Protocols for 2-(2-methoxy-2-oxoethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of 2-(2-methoxy-2-oxoethyl)benzoic acid, also known as methyl o-carboxyphenylacetate. This document includes a detailed experimental protocol for its synthesis and methods to evaluate its potential as an anti-inflammatory agent, a key area of interest for benzoic acid derivatives.[1][2]

Compound Overview

This compound (CAS No. 14736-50-6) is an organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol .[3] It features a benzoic acid scaffold with a methoxycarbonylmethyl group at the ortho position. This structure makes it a valuable intermediate in organic synthesis for creating more complex molecules, including bioactive heterocycles.[2] Its structural similarity to known anti-inflammatory agents suggests its potential as a therapeutic agent, possibly through the inhibition of cyclooxygenase (COX) enzymes.[4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol [3] |

| CAS Number | 14736-50-6[3] |

| IUPAC Name | This compound[3] |

| SMILES | COC(=O)CC1=CC=CC=C1C(=O)O[3] |

| Predicted pKa | 3.69 ± 0.36[5] |

Synthesis Protocol

A common method for the synthesis of this compound is through the esterification of the corresponding carboxylic acid or the reaction of 2-methoxyacetophenone with lithium borohydride.[2][6] Below is a representative protocol based on the Fischer esterification of homophthalic acid.

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

Homophthalic acid (2-carboxyphenylacetic acid)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (5% aqueous solution)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of homophthalic acid in 40 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 1.5 mL of concentrated sulfuric acid dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 70°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. After cooling to room temperature, remove the excess methanol using a rotary evaporator. b. Transfer the residue to a separatory funnel containing 50 mL of ethyl acetate. c. Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of 5% sodium bicarbonate solution (to remove unreacted diacid), and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Anti-Inflammatory Activity Evaluation Protocols

The anti-inflammatory potential of this compound can be assessed using both in vitro and in vivo models. A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.[4]

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and literature procedures.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-